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Abstract

Pavinetant (AZD-4901) is a potent and selective, non-peptide antagonist of the neurokinin-3
(NK3) receptor. It has been investigated for the treatment of various conditions, including
menopausal hot flashes, polycystic ovary syndrome (PCOS), and schizophrenia. This
document provides a detailed, representative protocol for the synthesis and purification of
Pavinetant, based on established organic chemistry principles for the assembly of its core
structural motifs. As the specific manufacturing process for Pavinetant is proprietary, this guide
is intended for research and development purposes, offering a plausible and scientifically
sound approach. Additionally, the relevant neurokinin-3 receptor signaling pathway is illustrated
to provide a biological context for the compound's mechanism of action.

Introduction to Pavinetant and the Neurokinin-3
Receptor Pathway

Pavinetant, with the IUPAC name 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-
phenylpropyl]quinoline-4-carboxamide, is a small molecule designed to block the action of
neurokinin B (NKB) at the NK3 receptor.[1][2] NKB is a neuropeptide that plays a crucial role in
the regulation of gonadotropin-releasing hormone (GnRH) secretion and thermoregulatory
pathways in the brain. By antagonizing the NK3 receptor, Pavinetant can modulate these
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processes, offering therapeutic potential for hormone-dependent disorders and vasomotor
symptoms.[1][2]

The signaling pathway initiated by the binding of NKB to the NK3 receptor, a G-protein coupled
receptor (GPCR), is a key target for therapeutic intervention. Understanding this pathway is
essential for the rational design and development of antagonists like Pavinetant.

Neurokinin-3 Receptor Signaling Pathway
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Representative Synthesis of Pavinetant (AZD-4901)

The following multi-step synthesis is a representative protocol for the preparation of
Pavinetant. This pathway is constructed based on well-established chemical reactions for the
formation of the quinoline-4-carboxamide scaffold and subsequent functionalization.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of Pavinetant (I) suggests a disconnection at the amide
bond, leading to 3-(methanesulfonamido)-2-phenylquinoline-4-carboxylic acid (II) and (S)-1-
phenylpropylamine (111). The quinoline core (Il) can be derived from 2-phenylquinoline-4-
carboxylic acid (V) via a directed lithiation and subsequent reaction with a sulfonylating agent.
The key intermediate (IV) can be synthesized via the Pfitzinger reaction of isatin (V) and
acetophenone (VI1). The chiral amine (Ill) can be obtained through chiral resolution of the
corresponding racemate.

Experimental Workflow for Pavinetant Synthesis
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Step 1: Synthesis of 2-phenylquinoline-4-carboxylic acid
(IV) via Pfitzinger Reaction

Materials:

Isatin (V)

Acetophenone (VI)

Potassium hydroxide (KOH)

Ethanol (95%)

Hydrochloric acid (HCI), concentrated

Deionized water

Protocol:

In a round-bottom flask, dissolve KOH in 95% ethanol to create a 33% (w/v) solution.

To this basic solution, add isatin and stir at room temperature until the isatin dissolves
completely, forming potassium isatinate.

Add acetophenone to the reaction mixture.

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin
Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and then place it in an ice
bath.

Acidify the mixture with concentrated HCI to a pH of approximately 4-5 to precipitate the
product.

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to
yield crude 2-phenylquinoline-4-carboxylic acid (1V).
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Step 2: Synthesis of 3-(methanesulfonamido)-2-
phenylquinoline-4-carboxylic acid (ll)

Materials:

2-phenylquinoline-4-carboxylic acid (1V)

e n-Butyllithium (n-BuLi) in hexanes

o Tetrahydrofuran (THF), anhydrous

¢ Methanesulfonyl chloride (MsCI)

o Ammonium chloride (NH4Cl), saturated solution

 Diethyl ether

e Magnesium sulfate (MgSOa4), anhydrous

Protocol:

Dissolve 2-phenylquinoline-4-carboxylic acid (IV) in anhydrous THF in a flame-dried, three-
necked flask under an inert atmosphere (e.g., argon or nitrogen).

e Cool the solution to -78 °C in a dry ice/acetone bath.

e Slowly add n-butyllithium (2.2 equivalents) to the solution. The first equivalent will
deprotonate the carboxylic acid, and the second will deprotonate the 3-position of the
guinoline ring.

e Stir the mixture at -78 °C for 1-2 hours.

o Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture.

 Allow the reaction to warm to room temperature and stir overnight.

¢ Quench the reaction by adding a saturated aqueous solution of NH4Cl.
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» Extract the product with diethyl ether.

e Wash the combined organic layers with brine, dry over anhydrous MgSOQOu4, filter, and
concentrate under reduced pressure to obtain the crude product (11).

Step 3: Synthesis of Pavinetant (I) via Amide Coupling

Materials:

3-(methanesulfonamido)-2-phenylquinoline-4-carboxylic acid (I1)

(S)-1-phenylpropylamine (l11)

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e Hydroxybenzotriazole (HOB)

e N,N-Diisopropylethylamine (DIPEA)

o Dimethylformamide (DMF), anhydrous

e Dichloromethane (DCM)

e Sodium bicarbonate (NaHCO3), saturated solution

Protocol:

o Dissolve the carboxylic acid intermediate (1) in anhydrous DMF under an inert atmosphere.

e Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 30 minutes
at room temperature to activate the carboxylic acid.

 In a separate flask, dissolve (S)-1-phenylpropylamine (lll) (1.1 equivalents) and DIPEA (2.0
equivalents) in DMF.

» Add the amine solution to the activated carboxylic acid solution.

« Stir the reaction mixture at room temperature overnight.
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 Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of
NaHCOs, followed by water and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced pressure
to obtain crude Pavinetant (I).

Purification of Pavinetant (AZD-4901)

Purification of the final compound is critical to remove unreacted starting materials, by-
products, and coupling reagents. A combination of chromatographic and crystallization
techniques is typically employed.

Purification Protocol

Materials:

e Crude Pavinetant (1)

« Silica gel for column chromatography
e Hexanes

o Ethyl acetate

» Ethanol

e Deionized water

Protocol:

e Chromatographic Purification:

o Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl
acetate in hexanes).

o Dissolve the crude Pavinetant in a minimal amount of the eluent and load it onto the
column.

o Elute the column with the chosen solvent gradient, collecting fractions.
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o Monitor the fractions by TLC to identify those containing the pure product.

o Combine the pure fractions and evaporate the solvent under reduced pressure.

» Recrystallization:

Dissolve the product obtained from chromatography in a minimal amount of hot ethanol.

(¢]

[¢]

Slowly add deionized water until the solution becomes slightly turbid.

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to

[¢]

promote crystallization.

o

Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry

under vacuum to yield pure Pavinetant.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the
synthesis of a quinoline-4-carboxamide derivative, providing a benchmark for expected
outcomes in a research setting.
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Starting )
. Product . Purity (by
Step Product Material Yield (%)
(mass) HPLC) (%)
(mass)
2-
phenylquinoli
1 ne-4- Isatin (5.0 g) 759 ~85 >95
carboxylic
acid
3-
(methanesulf
onamido)-2- Intermediate
2 phenylquinoli ~ from Step 1 7849 ~80 >90
ne-4- (7.09)
carboxylic
acid
) Intermediate
Pavinetant
3 from Step 2 8.2¢ ~88 ~85
(crude)
(7.50)
) Crude
Pavinetant ) ~85
4 » Pavinetant 6.89 >99
(purified) (recovery)
(8.00)

Note: Yields and purity are highly dependent on reaction conditions and purification efficiency.
The values presented are for illustrative purposes only.

Conclusion

This document provides a comprehensive, albeit representative, guide to the synthesis and
purification of Pavinetant (AZD-4901). The detailed protocols for the Pfitzinger reaction,
directed lithiation-sulfonylation, and amide coupling offer a practical framework for the
laboratory-scale preparation of this and structurally related compounds. The inclusion of the
neurokinin-3 receptor signaling pathway provides the necessary biological context for
researchers working on the development of novel NK3 receptor antagonists. It is imperative to
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reiterate that these protocols are intended for research purposes and should be performed with
appropriate safety precautions in a controlled laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b1678561?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2992576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2992576/
https://www.researchgate.net/figure/Schematic-pathway-by-which-KNDy-neurons-ie-kisspeptin-neurokinin-B-NKB-dynorphin_fig3_357187279
https://www.benchchem.com/product/b1678561#synthesis-and-purification-methods-for-pavinetant-azd-4901
https://www.benchchem.com/product/b1678561#synthesis-and-purification-methods-for-pavinetant-azd-4901
https://www.benchchem.com/product/b1678561#synthesis-and-purification-methods-for-pavinetant-azd-4901
https://www.benchchem.com/product/b1678561#synthesis-and-purification-methods-for-pavinetant-azd-4901
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678561?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

